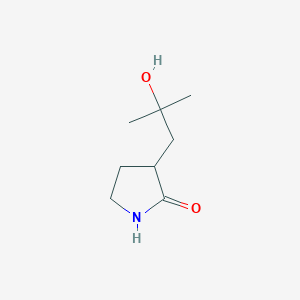

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one |

InChI |

InChI=1S/C8H15NO2/c1-8(2,11)5-6-3-4-9-7(6)10/h6,11H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

QBEQAKRHNXBMKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1CCNC1=O)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction with Pyrrolidinone Derivatives

This method involves the alkylation of a pyrrolidinone scaffold using a Grignard reagent to introduce the 2-hydroxy-2-methylpropyl moiety.

- Starting Material : A protected pyrrolidinone ester (e.g., [(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]acetate).

- Reaction : Treatment with methyl magnesium chloride (3 equiv.) in tetrahydrofuran (THF) at reflux (60–70°C) for 2–8 hours.

- Work-up : Acidic quenching (HCl), extraction with ethyl acetate, and solvent evaporation.

- Yield : 87% [(4S)-4-(2-hydroxy-2-methylpropyl)-1-[(1S)-1-phenylethyl]pyrrolidin-2-one].

- Deprotection : Birch reduction (sodium in liquid ammonia) removes the phenylethyl group, yielding the target compound.

Advantages : High regioselectivity and scalability.

Hydrogenation of Unsaturated Lactams

Alkene intermediates derived from pyrrolidinone can be hydrogenated to introduce the hydroxypropyl group.

- Intermediate Synthesis : Dehydration of a tertiary alcohol (e.g., (4S)-4-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one) using p-toluenesulfonic acid in toluene yields a mixture of alkenes (IIIa/IIIb).

- Hydrogenation : Catalytic hydrogenation (10% Pd/C in methanol, 25°C, 12 hours) saturates the double bond, forming the lactam.

- Hydrolysis : Acidic hydrolysis (6N HCl, reflux) converts the lactam to the final compound.

- Yield : 73% after hydrolysis.

| Step | Catalyst/Solvent | Temperature | Time |

|---|---|---|---|

| Dehydration | p-TSA/Toluene | 120°C | 3–6 h |

| Hydrogenation | Pd/C/MeOH | 25°C | 12 h |

| Hydrolysis | 6N HCl | Reflux | 15 h |

Cyclization of Aminonitrile Precursors

This route employs reductive cyclization to form the pyrrolidinone ring.

- Starting Material : Malic acid derivatives or nitrile-containing precursors.

- Cyclization : Heating with benzylamine in ethanol at 170°C forms a succinimide intermediate.

- Reduction : Lithium aluminium hydride (LiAlH₄) reduces the imide to the pyrrolidinol.

- Modification : Subsequent alkylation or oxidation introduces the 2-hydroxy-2-methylpropyl group.

Example :

Comparison of Methods

| Method | Key Step | Yield | Scalability | Complexity |

|---|---|---|---|---|

| Grignard Reaction | Alkylation with MeMgCl | 87% | High | Moderate |

| Hydrogenation | Pd/C-mediated saturation | 73% | Moderate | High |

| Cyclization | LiAlH₄ reduction | ~80% | Low | High |

Mechanistic Insights

- Grignard Route : The nucleophilic addition of methyl magnesium chloride to the ester carbonyl forms a tertiary alcohol after protonation.

- Hydrogenation : Syn-addition of hydrogen to the alkene intermediate ensures retention of stereochemistry.

- Cyclization : Intramolecular attack of the amine on a carbonyl group forms the pyrrolidinone ring, followed by reduction.

Challenges and Optimizations

- Stereochemical Control : Asymmetric synthesis requires chiral auxiliaries (e.g., (S)-phenylethylamine).

- Byproducts : Dehydration may produce isomeric alkenes (IIIa/IIIb), necessitating careful purification.

- Catalyst Recycling : Pd/C can be reused after filtration, reducing costs.

Applications in Drug Synthesis

This compound serves as a precursor to pregabalin, an anticonvulsant. The hydroxy and methyl groups enhance solubility and target binding.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like copper(II) catalysts, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound exhibits biological activities, making it useful in the study of biochemical pathways and interactions.

Industry: The compound is used in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

The following analysis compares 3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

| Compound Name | Substituent Structure | Key Features | Biological Activity/Application | Reference |

|---|---|---|---|---|

| This compound | 3-(2-Hydroxy-2-methylpropyl) | Branched hydroxyalkyl group; potential H-bond donor | Not explicitly reported | [2] |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | 3-(4-Arylpiperazin-1-yl)propyl | Bulky arylpiperazine groups; lipophilic and aromatic | Antiarrhythmic, antihypertensive, α-adrenoceptor antagonism | [6, 7] |

| 3-(4-Hydroxy-6-pyranonyl)-5-isopropylpyrrolidin-2-one | 3-(4-Hydroxy-6-pyranonyl)-5-isopropyl | Pyranonyl and isopropyl groups; electron-rich | Insecticidal (cotton aphid control) | [3] |

| N-(3-Acetamidopropyl)pyrrolidin-2-one | N-(3-Acetamidopropyl) | Acetamide chain; polar and amide H-bonding | Detected in metabolic studies | [5] |

| 5-Methyl-2-pyrrolidone | 5-Methyl | Simple alkyl substitution; increased lipophilicity | Solvent, industrial applications | [16] |

Key Observations :

- Arylpiperazine derivatives exhibit strong binding to α-adrenoceptors (e.g., compound 7: α1-AR pKi = 7.13; compound 18: α2-AR pKi = 7.29) due to aromatic and hydrogen-bonding interactions .

- Pyranonyl derivatives demonstrate insecticidal activity at low concentrations (128–154 ppm), attributed to synergistic effects of pyranone and pyrrolidinone moieties .

- Hydroxyalkyl substituents (as in the target compound) may enhance solubility compared to alkyl or arylpiperazine analogs but reduce membrane permeability.

Physicochemical Properties

Comparative data for pyrrolidin-2-one and derivatives:

Key Observations :

- The hydroxy-methylpropyl group in the target compound likely improves water solubility compared to arylpiperazine derivatives, making it more suitable for aqueous formulations.

- 5-Methyl-2-pyrrolidone retains solvent properties similar to the parent compound but with slightly altered polarity .

Key Observations :

Biological Activity

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one is a compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.19 g/mol

- CAS Number : Not specified in the sources but can be found in chemical databases.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of its effects on various cellular pathways and potential therapeutic uses.

Key Findings:

- WNT Pathway Modulation : The compound has been shown to interact with the WNT signaling pathway, which is critical for cell proliferation and differentiation. In vitro studies reported an IC50 value of approximately 23 nM, indicating potent activity in this regard .

- Microsomal Stability : The introduction of polar groups, such as the hydroxyethyl or 2-hydroxy-2-methylpropyl substituents, significantly improved the microsomal stability of related compounds in preclinical studies. This suggests that similar modifications could enhance the pharmacokinetic profile of this compound .

- Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent in various conditions, including metabolic disorders and cancer treatments. Its ability to modulate key pathways makes it a candidate for further research.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential.

| Parameter | Value |

|---|---|

| Clearance (Cl) | Varied across species (e.g., mouse: 1.87 L/h/kg) |

| Volume of Distribution (Vd) | Medium values observed across species |

| Bioavailability (F) | Approximately 70% predicted for humans |

| Half-life (t1/2) | Ranges from 0.55 h (mouse) to ∼0.70 h (human prediction) |

The above table summarizes key pharmacokinetic parameters derived from studies on related compounds, providing insights into expected behavior in vivo .

Case Studies

- In Vivo Efficacy : A study demonstrated that compounds structurally related to this compound exhibited significant antitumor activity in mouse xenograft models, suggesting potential applications in oncology .

- Metabolic Studies : Another investigation highlighted how modifications to the structure improved metabolic stability and solubility, which are critical factors for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.